molecular formula C15H12N4O B2573349 1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 912621-64-8

1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2573349
CAS No.: 912621-64-8
M. Wt: 264.288
InChI Key: IELVWPMFQANNJS-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one typically involves a multi-step process. One common synthetic route includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to cyclization with formamide to yield the pyrazolopyrimidine core. The final step involves the alkylation of the pyrazolopyrimidine with propargyl bromide under basic conditions to obtain the target compound .

Chemical Reactions Analysis

1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives such as:

Properties

IUPAC Name

1-(4-methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c1-3-8-18-10-16-14-13(15(18)20)9-17-19(14)12-6-4-11(2)5-7-12/h1,4-7,9-10H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELVWPMFQANNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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